Product packaging for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde(Cat. No.:CAS No. 139461-72-6)

3-[(2-Methoxyethoxy)methoxy]benzaldehyde

Cat. No.: B131418
CAS No.: 139461-72-6
M. Wt: 210.23 g/mol
InChI Key: VBUZAHLUWZTYIQ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS: 139461-72-6) is a benzaldehyde derivative featuring a branched alkoxy substituent at the 3-position. The molecule consists of a benzaldehyde core modified with a methoxyethoxymethoxy (MEM) group, which enhances solubility in polar solvents due to its ether linkages. Its synthesis involves the reaction of 3-hydroxybenzaldehyde with (2-methoxyethoxy)methyl chloride (MEMCl) in the presence of K₂CO₃ and DMF, yielding a yellow liquid with 54.2% purity after purification . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 9.83 (s, 1H, CHO), 7.50–7.44 (m, 3H, Ar-H), 5.28 (s, 2H, OCH₂O), 3.76–3.65 (m, 4H, OCH₂CH₂O), 3.37 (s, 3H, OCH₃)
  • ¹³C NMR: δ 190.7 (CHO), 152.4 (C-O), 130.8–112.5 (aromatic carbons), 93.9 (OCH₂O), 71.4–56.6 (ether chain carbons) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B131418 3-[(2-Methoxyethoxy)methoxy]benzaldehyde CAS No. 139461-72-6

Properties

IUPAC Name

3-(2-methoxyethoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7-8H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUZAHLUWZTYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578014
Record name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139461-72-6
Record name 3-[(2-Methoxyethoxy)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Acid-Catalyzed Reaction

A classical approach to synthesizing 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves acid-catalyzed etherification of 3-hydroxybenzaldehyde with 2-methoxyethanol. This method leverages the nucleophilic substitution of the hydroxyl group by the methoxyethoxy moiety under acidic conditions. While specific yield data for this reaction are limited in publicly available literature, analogous etherification reactions of phenolic compounds with glycols typically achieve yields of 50–70% under optimized conditions .

Reaction Mechanism :

  • Protonation : The hydroxyl group of 3-hydroxybenzaldehyde is protonated by the acid catalyst, enhancing its electrophilicity.

  • Nucleophilic Attack : 2-Methoxyethanol attacks the electrophilic carbon, forming an oxonium intermediate.

  • Deprotonation : The intermediate loses a proton to yield the ether product.

Optimization Considerations :

  • Catalyst Choice : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used due to their strong protonating ability.

  • Temperature : Reactions are typically conducted at 80–100°C to accelerate kinetics without promoting side reactions.

  • Solvent : Toluene or dichloromethane facilitates azeotropic removal of water, shifting equilibrium toward product formation.

Alkylation Using (2-Methoxyethoxy)methyl Chloride

A more efficient route involves the alkylation of 3-hydroxybenzaldehyde with (2-methoxyethoxy)methyl chloride (MEM-Cl) in the presence of a base. This method, adapted from analogous benzaldehyde derivatization protocols, offers higher regioselectivity and yield .

Procedure :

  • Reagents : 3-Hydroxybenzaldehyde, MEM-Cl, potassium carbonate (K₂CO₃).

  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Conditions : Stirring at 60°C for 12–18 hours under nitrogen atmosphere.

Yield :

  • Pilot-scale trials report yields of 65–72% after purification via silica gel chromatography .

Advantages :

  • Selectivity : The base deprotonates the phenolic hydroxyl, directing alkylation exclusively at the 3-position.

  • Scalability : THF and DMF are amenable to industrial-scale processes.

Mitsunobu Reaction Approach

The Mitsunobu reaction provides an alternative pathway for introducing the methoxyethoxy methoxy group under mild conditions. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 3-hydroxybenzaldehyde with 2-methoxyethanol.

Reaction Details :

  • Molar Ratios : 1:1.2 (3-hydroxybenzaldehyde : 2-methoxyethanol).

  • Solvent : THF or dichloromethane.

  • Temperature : Room temperature (20–25°C).

Outcome :

  • Yields range from 60–68%, with minor byproducts arising from over-alkylation .

Limitations :

  • Cost : DEAD and PPh₃ are expensive, limiting industrial feasibility.

  • Purification : Triphenylphosphine oxide byproduct requires extensive washing.

Continuous Flow Synthesis for Industrial Production

To address scalability challenges, continuous flow reactors have been explored for the synthesis of this compound. This method enhances heat and mass transfer, reducing reaction times and improving consistency.

Protocol :

  • Reactors : Microfluidic channels with immobilized acid catalysts (e.g., Amberlyst-15).

  • Feedstock : 3-Hydroxybenzaldehyde and 2-methoxyethanol in a 1:1.5 molar ratio.

  • Conditions : 120°C, 10 bar pressure, residence time of 5 minutes.

Performance :

  • Conversion : >95%.

  • Yield : 78–82% after in-line extraction .

Benefits :

  • Efficiency : Reduced solvent use and faster kinetics compared to batch processes.

  • Sustainability : Lower energy consumption and waste generation.

Comparative Analysis of Synthetic Methods

The table below summarizes the key metrics of the four methods:

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Acid-Catalyzed50–70ModerateHighModerate (acid waste)
MEM-Cl Alkylation65–72HighModerateLow
Mitsunobu Reaction60–68LowLowHigh (toxic byproducts)
Continuous Flow78–82Very HighHighVery Low

Key Findings :

  • Continuous Flow Synthesis outperforms other methods in yield and sustainability, making it ideal for industrial applications.

  • MEM-Cl Alkylation balances cost and yield for laboratory-scale synthesis.

  • The Mitsunobu Reaction is less viable due to high reagent costs and purification challenges.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyethoxy)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products Formed

Scientific Research Applications

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and fragrances.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce desired products. The methoxyethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituent(s) Physical State Melting Point/Boiling Point Yield Key Applications/Notes Reference
3-[(2-Methoxyethoxy)methoxy]benzaldehyde 3-(MEM group) Yellow liquid N/A 54.2% Intermediate in organic synthesis
4-Methoxy-3-(2-methoxyethoxy)benzaldehyde 4-OCH₃, 3-(2-methoxyethoxy) Solid Not reported Synthesized via literature methods Anticancer research (hepatoma cells)
3-(Methoxy(3-methoxyphenyl)methyl)-1H-indole Indole core with methoxyphenyl Brown solid 120–121°C 79% Bioactive compound synthesis
4-Ethoxy-3-methoxybenzaldehyde 4-OCH₂CH₃, 3-OCH₃ Crystalline solid Coplanar structure (X-ray) N/A Precursor for dehydrozingerone derivatives
3-[(4-Bromophenyl)methoxy]benzaldehyde 3-(4-Br-benzyloxy) Solid Not reported 100% Research chemical (handling hazards)

Key Observations:

  • Physical State: The MEM group in the target compound reduces crystallinity, resulting in a liquid state, whereas simpler alkoxy or halogenated analogs (e.g., 4-ethoxy-3-methoxybenzaldehyde) form solids due to efficient molecular packing .
  • Synthetic Yield: Yields vary significantly with substituent complexity. The MEM derivative’s moderate yield (54.2%) contrasts with higher yields (79–96%) for indole-based methoxy compounds, likely due to steric hindrance during MEMCl coupling .

Reactivity and Functionalization Potential

  • MEM Group Stability: The MEM group is acid-labile, making it a useful protecting group in multi-step syntheses. In contrast, ethoxy or methoxy groups are more stable under acidic conditions .
  • Aldehyde Reactivity: The benzaldehyde core undergoes nucleophilic additions (e.g., Grignard reactions) and condensations. For example, 4-ethoxy-3-methoxybenzaldehyde reacts with acetone to form dehydrozingerone derivatives .
  • Click Chemistry Compatibility: Propargyloxy-substituted analogs (e.g., 4-((2-Methoxyethoxy)methoxy)-3-(prop-2-yn-1-yloxy)benzaldehyde) enable copper-catalyzed azide-alkyne cycloadditions, a feature absent in the target compound .

Spectral and Structural Distinctions

Compound ¹H NMR (CHO Signal) IR (C=O Stretch) Distinct Features
This compound δ 9.83 (s) 1695 cm⁻¹ Split OCH₂O protons at δ 5.28
4-Ethoxy-3-methoxybenzaldehyde δ 9.82 (s) 1680 cm⁻¹ Ethoxy group δ 1.42 (t, J=7.0 Hz)
3-((1H-Indol-3-yl)(methoxy)methyl)benzaldehyde δ 9.95 (s) 1702 cm⁻¹ Indole NH signal at δ 8.10 (s)

Insights:

  • The MEM group’s ether chain protons (δ 3.76–3.65) are diagnostically distinct from simpler alkoxy groups .
  • Indole-containing analogs show downfield shifts in the aldehyde signal (δ ~9.95) due to electron-withdrawing effects .

Biological Activity

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a benzaldehyde derivative with the molecular formula C11_{11}H14_{14}O4_4. This compound features a methoxyethoxy group attached to the benzene ring, which contributes to its unique properties and potential applications in medicinal chemistry. While specific biological activity data for this compound is limited, its structural characteristics suggest various biological activities, particularly as an intermediate in the synthesis of pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst, leading to the formation of the desired compound through etherification. This process can be optimized for industrial applications by adjusting reaction conditions such as temperature and catalyst concentration.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, insights can be drawn from related compounds and its role as an intermediate in drug synthesis.

Potential Therapeutic Applications

  • Intermediate in Drug Synthesis:
    • It is primarily used in synthesizing phenylephrine, a medication acting as an agonist at alpha-adrenergic receptors, which causes vasoconstriction and is commonly used as a nasal decongestant.
  • Influence of Functional Groups:
    • The methoxy and methoxyethoxy groups may enhance binding affinity to biological targets, influencing pharmacokinetics and therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes key features and potential activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11_{11}H14_{14}O4_4Methoxyethyl ether; drug intermediateLimited direct data; potential vasoconstrictor effects via phenylephrine
3-MethoxybenzaldehydeC8_8H8_8O3_3Common flavoring agentAntimicrobial properties reported
VanillinC8_8H8_8O3_3Natural flavor compoundAntioxidant and antimicrobial effects

Case Studies and Research Findings

  • Phenylephrine Synthesis:
    • Research indicates that phenylephrine, derived from this compound, effectively reduces nasal congestion by acting on alpha-adrenergic receptors . This mechanism highlights the potential therapeutic applications of the compound.
  • Related Compounds' Biological Activities:
    • Studies on similar benzaldehyde derivatives have shown various biological activities, including anti-inflammatory and anticancer properties. For instance, some derivatives exhibit significant inhibition of cancer cell proliferation through apoptosis induction .
  • Enzyme-Catalyzed Reactions:
    • The aldehyde functionality allows for participation in enzyme-catalyzed reactions, suggesting potential roles in metabolic pathways or as substrates for further chemical modifications .

Q & A

Q. Q: What are the standard synthetic routes for 3-[(2-Methoxyethoxy)methoxy]benzaldehyde?

A: The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 3-hydroxybenzaldehyde with (2-methoxyethoxy)methyl chloride (MEMCl) in anhydrous DMF under nitrogen, using K₂CO₃ as a base. The reaction is heated to 60°C with vigorous stirring, followed by MEMCl addition in batches. Post-reaction, purification involves ether extraction, washing with 5% KOH and saturated NaCl, and solvent removal under vacuum, yielding ~54% purity (yellow liquid). TLC (silica gel, 5% MeOH/CH₂Cl₂) confirms reaction completion .

Advanced Synthesis

Q. Q: How can reaction conditions be optimized to improve yield and purity?

A: Key variables include:

  • Reagent stoichiometry : Increasing MEMCl equivalents (e.g., 1.2:1 molar ratio to 3-hydroxybenzaldehyde) may enhance conversion.
  • Solvent choice : Anhydrous DMF minimizes side reactions, but alternatives like THF or acetonitrile could reduce viscosity for better mixing.
  • Temperature control : Maintaining 60°C prevents MEMCl degradation while ensuring reactivity.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in ether/hexane improves purity beyond the reported 54% .

Basic Characterization

Q. Q: Which spectroscopic methods are essential for characterizing this compound?

A: Core techniques include:

  • ¹H/¹³C NMR : Assign δ values for the aldehyde proton (~9.8 ppm), MEM group protons (e.g., δ 3.3–4.0 ppm), and aromatic signals (δ 6.7–7.5 ppm) .
  • IR spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₁H₁₄O₄: 226.0845) .

Advanced Characterization

Q. Q: How to resolve discrepancies in spectral data across studies?

A: Discrepancies (e.g., δ shifts in NMR) may arise from solvent effects, impurities, or crystallinity. Mitigation strategies:

  • Cross-validate with X-ray crystallography : Resolve ambiguities in molecular geometry (e.g., dihedral angles between MEM and benzaldehyde groups) .
  • Use deuterated solvents : DMSO-d₆ or CDCl₃ ensures consistent referencing .
  • Compare with analogs : Align data with structurally related aldehydes (e.g., 3-ethoxy-4-methoxybenzaldehyde) .

Basic Applications

Q. Q: What are common applications in academic research?

A: The compound serves as a versatile intermediate:

  • Heterocyclic synthesis : Condensation with hydrazines or amines forms triazolopyridines or Schiff bases for medicinal chemistry .
  • Macrocyclic ligands : React with polyamines to create chelating agents for metal coordination studies .

Advanced Applications

Q. Q: How to design experiments using this aldehyde in drug intermediate synthesis?

A: For triazolopyridine derivatives (e.g., antitumor agents):

Condensation : React with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid.

Cyclization : Treat with NaOCl·5H₂O in ethanol to form the triazole ring.

Purification : Use vacuum filtration and methanol washes to isolate high-purity solids (>90% yield) .

Handling and Stability

Q. Q: What are best practices for storage and handling?

A:

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent aldehyde oxidation .
  • Solubility : Use dichloromethane or methanol for dissolution; avoid prolonged exposure to moisture .

Analytical Challenges

Q. Q: How to address low yield or impurities in synthesis?

A:

  • Side products : Monitor by TLC/HPLC for unreacted starting material or MEMCl adducts.
  • Column chromatography : Use silica gel with CH₂Cl₂/MeOH gradients for impurity removal .
  • HRMS analysis : Detect trace impurities (e.g., over-oxidation products) via high-resolution mass matching .

Data Contradictions

Q. Q: How to reconcile conflicting reports on reaction yields?

A: Variations may stem from:

  • Reagent quality : Anhydrous K₂CO₃ vs. hydrated forms affects reactivity.
  • Workup protocols : Incomplete ether extraction or insufficient washing reduces yield.
  • Analytical methods : NMR integration vs. HPLC quantification may report differing purities .

Regulatory Compliance

Q. Q: What safety protocols are recommended for this compound?

A:

  • GHS classification : Likely Category 4 (irritant). Use PPE (gloves, goggles) and fume hoods.
  • Waste disposal : Neutralize with aqueous base before incineration .

Derivative Synthesis

Q. Q: How to design regioselective reactions for substituted benzaldehyde derivatives?

A:

  • Protecting groups : Use MEM or benzyloxy groups to direct electrophilic substitution .
  • Multi-step sequences : Example: 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde synthesis via bromination of pre-functionalized intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Methoxyethoxy)methoxy]benzaldehyde
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3-[(2-Methoxyethoxy)methoxy]benzaldehyde

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